molecular formula C19H11ClO2 B12079308 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione CAS No. 5084-47-9

2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione

Cat. No.: B12079308
CAS No.: 5084-47-9
M. Wt: 306.7 g/mol
InChI Key: NKMRLBRDWQLSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione is an organic compound that belongs to the class of phenalenes. Phenalenes are polycyclic aromatic hydrocarbons with a unique structure that makes them interesting for various chemical applications. This compound, in particular, features a chlorine atom and a phenyl group attached to the phenalene core, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the chlorination of 2-phenyl-1H-phenalene-1,3(2H)-dione using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of solvent, temperature, and chlorinating agent would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenalene core can be oxidized to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or aniline in polar solvents such as ethanol or dimethylformamide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products with the chlorine atom replaced by the nucleophile.

    Oxidation Reactions: Quinone derivatives of the phenalene core.

    Reduction Reactions: Dihydro derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-chloro-2-phenyl-1H-phenalene-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenalene core can intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-phenalene-1,3(2H)-dione: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    2-chloro-1H-phenalene-1,3(2H)-dione: Lacks the phenyl group, which may affect its chemical properties and applications.

Properties

CAS No.

5084-47-9

Molecular Formula

C19H11ClO2

Molecular Weight

306.7 g/mol

IUPAC Name

2-chloro-2-phenylphenalene-1,3-dione

InChI

InChI=1S/C19H11ClO2/c20-19(13-8-2-1-3-9-13)17(21)14-10-4-6-12-7-5-11-15(16(12)14)18(19)22/h1-11H

InChI Key

NKMRLBRDWQLSDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.